
4-Methylquinolin-2-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylquinolin-2-yl benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline ring system substituted with a methyl group at the 4-position and a benzoate ester group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylquinolin-2-yl benzoate typically involves the esterification of 4-methylquinoline-2-carboxylic acid with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (in this case, benzoic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
4-Methylquinoline-2-carboxylic acid+Benzoic acidH2SO44-Methylquinolin-2-yl benzoate+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly is often explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
4-Methylquinolin-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoate ester group can be reduced to form the corresponding alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products Formed
Oxidation: 4-Methylquinoline-2-carboxylic acid
Reduction: 4-Methylquinolin-2-yl methanol
Substitution: Various substituted quinoline derivatives, depending on the electrophile used.
科学研究应用
4-Methylquinolin-2-yl benzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methylquinolin-2-yl benzoate is largely dependent on its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various pharmacological effects. For example, some quinoline derivatives inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents. The exact molecular targets and pathways involved in the action of this compound are still under investigation.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2-carboxylic acid: A precursor for the synthesis of other quinoline derivatives.
Uniqueness
4-Methylquinolin-2-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the benzoate ester group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
(4-methylquinolin-2-yl) benzoate |
InChI |
InChI=1S/C17H13NO2/c1-12-11-16(18-15-10-6-5-9-14(12)15)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI 键 |
HWDFJBIKJILHJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


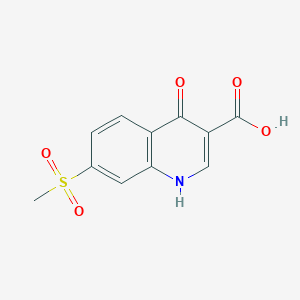
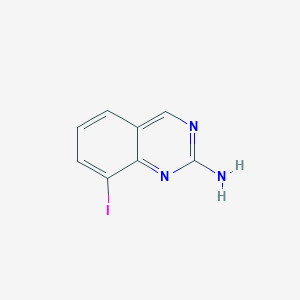
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)

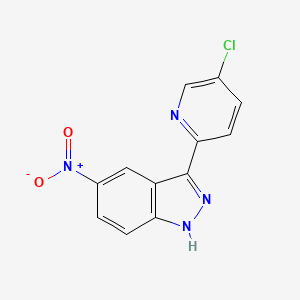
![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)

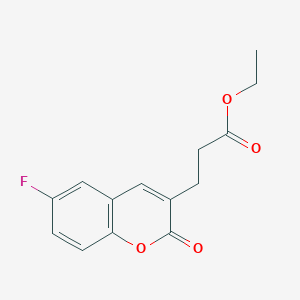
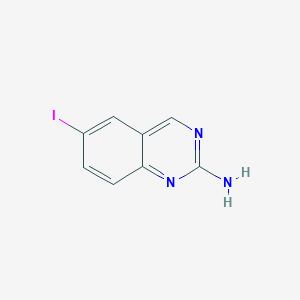
![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)

